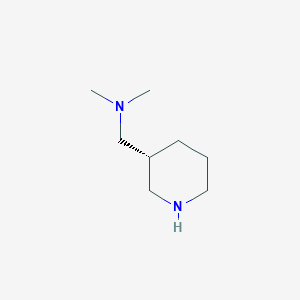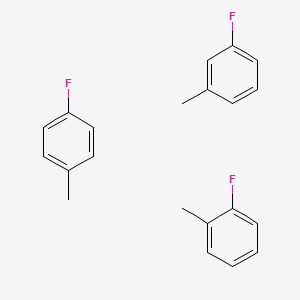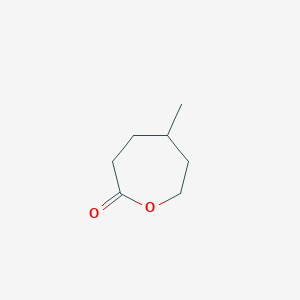
5-Methyloxepan-2-one
説明
5-Methyloxepan-2-one, also known as 5-methylheptalactone or 5-methyl-2-oxepanone , is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16900 .
Synthesis Analysis
The synthesis of 5-Methyloxepan-2-one involves the reaction of 4-Methylcyclohexanone with m-CPBA (meta-Chloroperoxybenzoic acid) and TFA (Trifluoroacetic acid) in dichloromethane at 0°C . The reaction mixture is allowed to reach room temperature and left to react for 24 hours .
Molecular Structure Analysis
The molecular structure of 5-Methyloxepan-2-one is represented by the formula C7H12O2 . The exact mass of the molecule is 128.08400 .
Physical And Chemical Properties Analysis
5-Methyloxepan-2-one has a molecular weight of 128.16900 . The exact mass of the molecule is 128.08400 . Other physical and chemical properties such as density, boiling point, and melting point are not available .
科学的研究の応用
Biomedical Applications and Polymer Research
- Biodegradable Polymers : 1,5-dioxepan-2-one (DXO), closely related to 5-Methyloxepan-2-one, is a key component in the development of biodegradable polymers for biomedical applications. Copolymerization with L-lactide results in semi-crystalline, flexible materials with controlled crystallinity and erosion characteristics. These materials are promising for controlled drug release, with their composition and drug solubility offering control over the drug delivery pattern (Albertsson, Edlund, & Stridsberg, 2000).
Neuropharmacological Research
Metabotropic Glutamate Receptor 5 (mGlu5) Inhibition : The mGlu5 receptor, which is a target for treating depression, Parkinson's disease, and fragile X syndrome, can be inhibited by compounds such as 2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP). CTEP binds mGlu5 with low nanomolar affinity and shows high selectivity, making it a powerful tool for exploring the therapeutic potential of mGlu5 inhibitors in various neurological conditions (Lindemann et al., 2011).
Serotonin Receptor Research : The investigation of serotonin (5-HT) receptor subtypes in human coronary arteries has implications for understanding coronary artery vasospasm. 5-HT2 and 5-HT1-like receptors mediate contraction in these arteries, with implications for ischaemic heart disease research (Chester et al., 1990).
5-HT Neuron Activity in Neuropharmacology : Alpha-adrenoceptor antagonists such as WB-4101, piperoxan, and thymoxamine can suppress the firing activity of 5-HT neurons in the dorsal raphe, indicating a significant adrenergic influence on 5-HT cell firing. This has implications for understanding the neuropharmacology of depressive disorders (Baraban & Aghajanian, 1980).
Antidepressant Drug Research : The mGlu5 receptor antagonist MTEP exhibits antidepressant-like actions in the tail suspension test in mice, dependent on the serotonergic system. This research contributes to the development of new antidepressant drugs by elucidating the role of the serotonergic system in mediating the effects of MTEP (Pałucha-Poniewiera et al., 2013).
特性
IUPAC Name |
5-methyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMFQWTDCWMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33660-02-5 | |
| Details | Compound: 2-Oxepanone, 5-methyl-, homopolymer | |
| Record name | 2-Oxepanone, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33660-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxepan-2-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



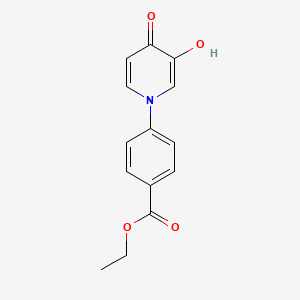
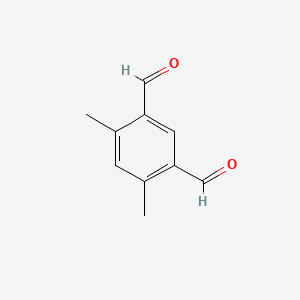
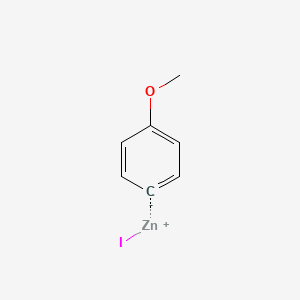




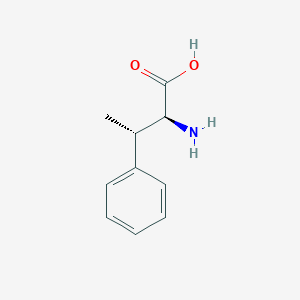
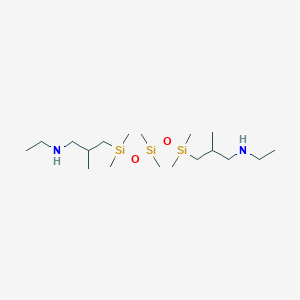
![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)
